

Navigating Isomeric Complexity: A Technical Guide to the Melting Point of Halogenated Pyridinamines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-chloropyridin-2-amine**

Cat. No.: **B112553**

[Get Quote](#)

For Immediate Release

This technical guide addresses the physicochemical properties of **5-Bromo-3-chloropyridin-2-amine**, a crucial intermediate in pharmaceutical and agrochemical research. It provides an in-depth analysis of its melting point, offering clarity on the challenges posed by isomeric ambiguity and presenting a validated methodology for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of Isomeric Identification

The precise characterization of substituted pyridines is fundamental to the advancement of novel molecular entities. However, the isomeric nature of these compounds often leads to significant variations in their physical properties, including melting points. This guide focuses on clarifying the identity and melting point of the compound specified as "**5-Bromo-3-chloropyridin-2-amine**." Our investigation reveals that the most congruous and commercially available compound corresponding to this substitution pattern is 3-Bromo-5-chloropyridin-2-amine (CAS Number: 26163-03-1). This document will therefore focus on the properties of this specific isomer while also providing data on other known isomers to underscore the importance of accurate nomenclature and analytical verification.

Unambiguous Identification: Nomenclature and CAS Registry

The nomenclature of polysubstituted aromatic rings can be a source of confusion. While the query specifies "**5-Bromo-3-chloropyridin-2-amine**," the standard IUPAC naming convention prioritizes alphabetical order for substituents, which would be "3-Bromo-5-chloropyridin-2-amine." An examination of chemical supplier catalogs and scientific databases confirms that the compound with the amine group at the C2 position and halogen substitutions at C3 and C5 is consistently identified by the CAS number 26163-03-1.

Key Isomers and Their CAS Numbers:

Compound Name	CAS Number
3-Bromo-5-chloropyridin-2-amine	26163-03-1
5-Amino-3-bromo-2-chloropyridine	130284-53-6
3-Amino-5-bromo-2-chloropyridine	588729-99-1
3-Amino-2-bromo-5-chloropyridine	90902-83-3

Physicochemical Properties of 3-Bromo-5-chloropyridin-2-amine

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid. For 3-Bromo-5-chloropyridin-2-amine, a consistent melting point range has been reported across multiple sources.

Table 1: Reported Melting Points of 3-Bromo-5-chloropyridin-2-amine (CAS: 26163-03-1)

Melting Point Range (°C)	Source	Purity
80-83	Chem-Impex International	≥ 99% (HPLC)
82-83	ChemSynthesis	Not Specified

This narrow melting point range of 80-83 °C is indicative of a high-purity substance.[\[1\]](#)[\[2\]](#) It is imperative for researchers to verify the melting point of their own samples against this established range to ensure the correct material is being used in subsequent reactions.

The Significance of Isomerism on Physical Properties

The distinct melting points of the various isomers of bromo-chloro-aminopyridine highlight the profound impact of substituent placement on the crystal lattice energy of a molecule. Even a subtle change in the position of a halogen atom or an amine group can significantly alter the intermolecular forces, leading to different melting points.

Table 2: Melting Points of Bromo-Chloro-Aminopyridine Isomers

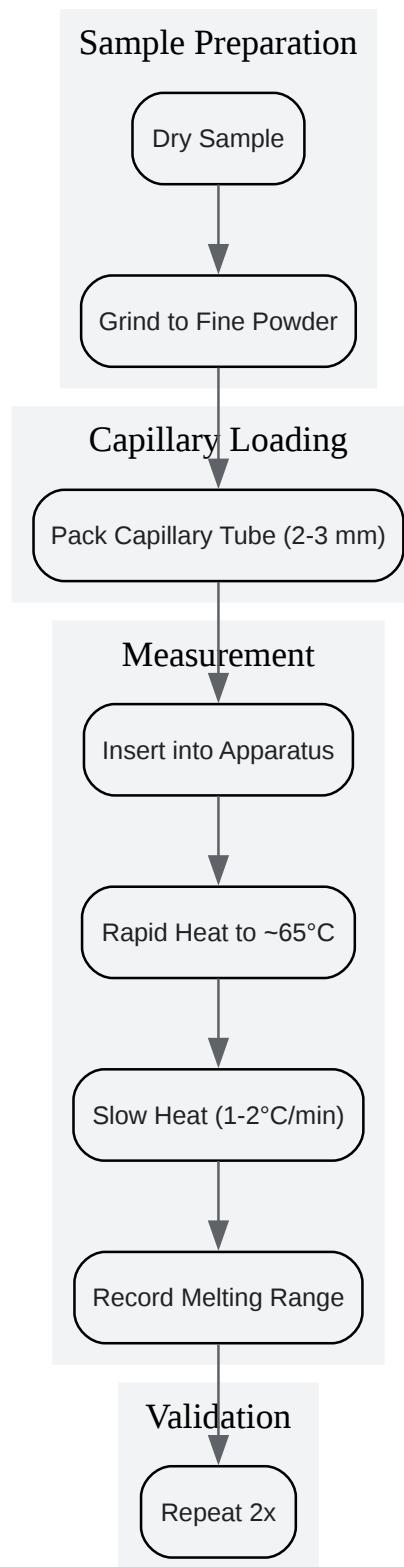
Compound Name	CAS Number	Melting Point (°C)
3-Bromo-5-chloropyridin-2-amine	26163-03-1	80-83
5-Amino-3-bromo-2-chloropyridine	130284-53-6	118-123
3-Amino-5-bromo-2-chloropyridine	588729-99-1	129-133
3-Amino-2-bromo-5-chloropyridine	90902-83-3	141-143

The data clearly demonstrates that a researcher expecting a melting point in the range of 118-143 °C would immediately recognize an inconsistency if their sample of "bromo-chloro-aminopyridine" melted at 80-83 °C, prompting a re-evaluation of the material's identity.

Experimental Protocol: Melting Point Determination

To ensure the accurate determination of the melting point and to validate the identity of 3-Bromo-5-chloropyridin-2-amine, the following protocol is recommended.

Objective: To determine the melting point range of a sample of 3-Bromo-5-chloropyridin-2-amine.


Materials:

- Sample of 3-Bromo-5-chloropyridin-2-amine
- Capillary tubes
- Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Rate: Set the initial heating rate to a rapid value (e.g., 10-20 °C/min) to approach the expected melting point of ~80 °C.
- Observation: Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Melting Point Range Determination: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample has melted (the clear point). This range is the melting point of the sample.
- Confirmation: Perform the measurement in triplicate to ensure reproducibility.

Diagram 1: Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Navigating Isomeric Complexity: A Technical Guide to the Melting Point of Halogenated Pyridinamines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112553#5-bromo-3-chloropyridin-2-amine-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com